molecular formula C16H14ClF2NO2 B4429901 2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide

2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide

Cat. No. B4429901
M. Wt: 325.74 g/mol
InChI Key: RDWILOMBTBLSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in treating various types of cancer. This compound has been shown to selectively target and inhibit the activity of NEDD8-activating enzyme (NAE), which is a key regulator of the ubiquitin-proteasome pathway.

Mechanism of Action

2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide selectively inhibits the activity of NAE, which is a key regulator of the ubiquitin-proteasome pathway. NAE is responsible for activating the small ubiquitin-like modifier (SUMO) protein, which is then conjugated to various target proteins, ultimately leading to their degradation. This compound inhibits NAE by binding to the enzyme and preventing its activation of SUMO. This leads to the accumulation of various proteins, including those involved in cell cycle regulation and DNA repair, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells, ultimately leading to their death. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potentially useful adjunct to existing cancer treatments.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide is its selectivity for NAE, which makes it a potentially useful tool for studying the ubiquitin-proteasome pathway. Additionally, this compound has shown promising results in preclinical models of cancer, making it a potentially useful therapeutic agent. However, there are also some limitations to using this compound in lab experiments. The compound is relatively unstable and requires careful handling to maintain its activity. Additionally, this compound has been shown to have some off-target effects, which can complicate its use in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide. One potential area of focus is the development of more stable analogs of the compound, which could improve its efficacy and ease of use. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound on cancer cells, as well as its potential as a therapeutic agent. Finally, there is a need for more research on the off-target effects of this compound, as well as its potential side effects in humans.

Scientific Research Applications

2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide has been extensively studied in preclinical models and has shown promising results in treating various types of cancer, including leukemia, lymphoma, and solid tumors. The compound has been shown to selectively inhibit the activity of NAE, which is a key regulator of the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of various proteins, including those involved in cell cycle regulation and DNA repair. By inhibiting NAE, this compound can induce cell cycle arrest and apoptosis in cancer cells, ultimately leading to their death.

properties

IUPAC Name

2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NO2/c1-22-15-5-3-2-4-10(15)6-7-20-16(21)11-8-13(18)14(19)9-12(11)17/h2-5,8-9H,6-7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWILOMBTBLSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.